Keto-Deoxy-Nonulonic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-deoxy-ketoaldonic acids involves the transformation of hexulosonic and heptulosonic acids into enolic 1,4-lactones, which are further converted into 5-(hydroxyalkyl)-2-furoic acids upon acidic treatment (Charon & Szabó, 1973). Another approach utilizes chlorate in the presence of vanadium oxide and phosphoric acid for selective oxidation, leading to the isolation of the keto acid via chromatography (Charon & Szabó, 1975).

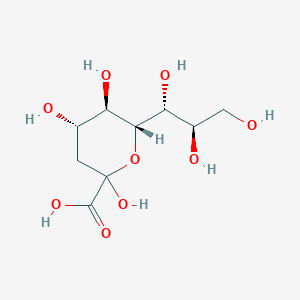

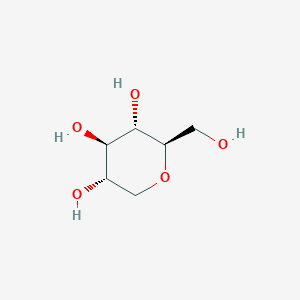

Molecular Structure Analysis

The molecular structure of these acids has been elucidated through various synthetic pathways, highlighting the importance of Wittig reactions and dioxalanone intermediates for the formation of significant α-keto acids like KDO, DAH, and KDG (Ramage, Macleod, & Rose, 1991). Biocatalytic dehydration offers an efficient method for producing stereochemically pure keto-deoxy sugar acids, as demonstrated with 2-keto-3-deoxy-d-gluconate (KDG) synthesis (Matsubara et al., 2014).

Chemical Reactions and Properties

3-Deoxy-ketoaldonic acids undergo various chemical transformations, including acidic degradation to yield enolic lactones and further conversion to furoic acids. The reactivity of these compounds under different conditions showcases their chemical versatility and the potential for generating diverse molecular structures (Charon & Szabó, 1973).

Physical Properties Analysis

Analytical methods such as gas-liquid chromatography and mass spectrometry have been utilized to identify and quantitate deamidated sialic acid and related compounds, offering insights into the physical properties of these acids (Kitajima et al., 1992).

Chemical Properties Analysis

The chemical properties of keto-deoxy acids are extensively studied through their synthesis routes and reactions. For instance, the chemoenzymatic synthesis method enables the preparation of differentially protected 3-deoxysugar derivatives, highlighting the chemical flexibility and functionalization capacity of these compounds (Gillingham et al., 2010).

Wissenschaftliche Forschungsanwendungen

Glycoconjugate Journal

- Scientific Field : Biochemistry

- Application Summary : KDN is a distinct member of the sialic acid family. It occurs widely among vertebrates and bacteria similar to the more common sialic acid, N-acetylneuraminic acid (Neu5Ac), but its abundant occurrence in animals is limited to lower vertebrates .

- Methods of Application : KDN is found in almost all types of glycoconjugates, including glycolipids, glycoproteins, and capsular polysaccharides. KDN residues are linked to almost all glycan structures in place of Neu5Ac .

- Results or Outcomes : Elevated expression of KDN was found in fetal human red blood cells compared with adult red blood cells, and ovarian tumor tissues compared with normal controls .

Chemical Science

- Scientific Field : Microbiology

- Application Summary : Nonulosonic acids, including KDN, are a highly important group of nine-carbon sugars common to all domains of life. They are important for processes such as cellular protection, immunity, and brain development .

- Methods of Application : Nonulosonic acids are commonly associated with pathogens, which developed through molecular mimicry a strategy to circumvent the host’s immune response .

- Results or Outcomes : The large chemical diversity of prokaryotic nonulosonic acids challenges their discovery, and research on molecular characteristics essential for medical applications are often not feasible .

Glycobiology

- Scientific Field : Glycobiology

- Application Summary : KDN is a member of the sialic acid family and is found in almost all types of glycoconjugates . It is involved in various biological processes and is essential for many organisms .

- Methods of Application : KDN is biosynthesized de novo using mannose as a precursor sugar, which is activated to CMP-KDN and transferred to acceptor sugar residues .

- Results or Outcomes : KDN has been found in fetal human red blood cells and ovarian tumor tissues .

Microbial Nonulosonic Acids

- Scientific Field : Microbiology

- Application Summary : Nonulosonic acids, including KDN, are a highly important group of nine-carbon sugars common to all domains of life . They are important for processes such as cellular protection, immunity, and brain development .

- Methods of Application : Nonulosonic acids are commonly associated with pathogens, which developed through molecular mimicry a strategy to circumvent the host’s immune response .

- Results or Outcomes : The large chemical diversity of prokaryotic nonulosonic acids challenges their discovery, and research on molecular characteristics essential for medical applications are often not feasible .

Glycobiology

- Scientific Field : Glycobiology

- Application Summary : KDN is a member of the sialic acid family and is found in almost all types of glycoconjugates . It is involved in various biological processes and is essential for many organisms .

- Methods of Application : KDN is biosynthesized de novo using mannose as a precursor sugar, which is activated to CMP-KDN and transferred to acceptor sugar residues .

- Results or Outcomes : KDN has been found in fetal human red blood cells and ovarian tumor tissues .

Microbial Nonulosonic Acids

- Scientific Field : Microbiology

- Application Summary : Nonulosonic acids, including KDN, are a highly important group of nine-carbon sugars common to all domains of life . They are important for processes such as cellular protection, immunity, and brain development .

- Methods of Application : Nonulosonic acids are commonly associated with pathogens, which developed through molecular mimicry a strategy to circumvent the host’s immune response .

- Results or Outcomes : The large chemical diversity of prokaryotic nonulosonic acids challenges their discovery, and research on molecular characteristics essential for medical applications are often not feasible .

Eigenschaften

IUPAC Name |

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Keto-Deoxy-Nonulonic acid | |

CAS RN |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)